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Compound of Interest

Compound Name: N,N-Diisopropylethylenediamine

Cat. No.: B087191

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diisopropylethylenediamine and its derivatives represent a versatile class of chiral
diamines with significant applications in both asymmetric catalysis and as antimicrobial agents.
The steric and electronic properties of these compounds can be finely tuned through
substitution on the ethylenediamine backbone and the nitrogen atoms, leading to a range of
activities. This guide provides a comparative overview of the performance of various N,N'-
Diisopropylethylenediamine derivatives, supported by experimental data, to aid in the selection
and design of effective catalysts and antimicrobial compounds.

Performance in Asymmetric Catalysis

Chiral vicinal diamines, including derivatives of N,N'-Diisopropylethylenediamine, are pivotal
ligands in asymmetric synthesis. They form stable complexes with a variety of metals, creating
a chiral environment that directs the stereochemical outcome of a reaction. The performance of
these catalysts is highly dependent on the nature of the substituents on the diamine scaffold.

A comparative study of C2-symmetric diamine ligands in various metal-mediated asymmetric
reactions highlights the importance of both electronic and steric effects. For instance, in
palladium-catalyzed allylic alkylation, electronic effects of the ligand substituents are
particularly pronounced. In contrast, for metals like osmium in dihydroxylation reactions, steric
factors play a a more dominant role.
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Below is a summary of the performance of selected N,N'-dialkyl-1,2-diphenylethylenediamine

derivatives, which are structural analogues of N,N'-Diisopropylethylenediamine, in the

asymmetric Michael addition.
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Antimicrobial Activity

Substituted N,N'-diisopropylethylenediamine derivatives have emerged as a promising class of

antimicrobial agents. Their activity is influenced by factors such as alkyl chain length and the

presence of specific functional groups. The mechanism of action often involves the disruption

of bacterial cell membranes.
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A study on a homologous series of N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides,
which share structural similarities with quaternized N,N'-dialkylethylenediamines, demonstrated
a clear relationship between alkyl chain length and antimicrobial activity.[1] The minimum
inhibitory concentration (MIC), a measure of the lowest concentration of a substance that
prevents visible growth of a microorganism, was found to decrease with increasing alkyl chain
length up to a certain point, after which a "cutoff effect” was observed.[1]

Similarly, di-n-alkyl substituted diazalariat ethers, which contain a diamine core, have shown
significant antimicrobial and adjuvant potencies.[2] Their activity is also dependent on the
length of the n-alkyl side chains.

Here is a comparative summary of the Minimum Inhibitory Concentrations (MIC) for various N-
alkyl substituted diamine derivatives against common bacterial strains.
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Compound o ]
Derivative Test Organism  MIC (pM) Reference

Class
N-Alkyl Betaines C8-Betaine S. aureus 23000 [1]
Cl6-Betaine S. aureus 61 [1]
C8-Betaine E. coli 12000 [1]
C16-Betaine E. coli 120 [1]
N-Alkyl-N,N-
Dimethylamine C8-Amine Oxide  S. aureus 29000 [1]
Oxides
C14-Amine

. S. aureus 62 [1]
Oxide
C8-Amine Oxide E. coli 36000 [1]
C14-Amine ]

. E. coli 31 [1]
Oxide
Di-n-alkyl
Substituted )

] ) C8LE E. coli DH5a >128 [2]

Diazalariat
Ethers
C10LE E. coli DH5a 100 [2]

Experimental Protocols
Synthesis of N,N'-Dialkylated Diamine Derivatives

A general procedure for the synthesis of N,N'-dialkylated derivatives of a chiral diamine such as
(1R,2R)-cyclohexane-1,2-diamine involves the reductive amination of the diamine with an
appropriate aldehyde or ketone.

Materials:

* (1R,2R)-cyclohexane-1,2-diamine
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Aldehyde or Ketone (2.2 equivalents)

Sodium triacetoxyborohydride (2.5 equivalents)

1,2-Dichloroethane (solvent)

Acetic acid (catalyst)

Procedure:

To a solution of (1R,2R)-cyclohexane-1,2-diamine in 1,2-dichloroethane, add the aldehyde or
ketone and a catalytic amount of acetic acid.

o Stir the mixture at room temperature for 1 hour.

e Add sodium triacetoxyborohydride in portions over 30 minutes.

» Continue stirring at room temperature for 24 hours.

e Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
o Extract the aqueous layer with dichloromethane.

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure.

Purify the crude product by column chromatography on silica gel.

Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of
antimicrobial agents.[3][4][5]

Materials:

e Test compounds (N,N'-diisopropylethylenediamine derivatives)
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Bacterial strains (e.g., S. aureus, E. coli)

Mueller-Hinton Broth (MHB)

Sterile 96-well microtiter plates

Spectrophotometer

Procedure:

Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the
overnight culture to achieve a final inoculum concentration of approximately 5 x 10”5 colony-
forming units (CFU)/mL.

Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a
suitable solvent. Perform serial two-fold dilutions of the stock solution in MHB in the wells of
a 96-well plate to achieve a range of concentrations.

Inoculation: Add the standardized bacterial inoculum to each well containing the compound
dilutions. Include a positive control (inoculum without compound) and a negative control
(broth only).

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

Determination of MIC: The MIC is determined as the lowest concentration of the compound
at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or
by measuring the optical density at 600 nm using a plate reader.

Visualizations

Caption: Workflow for the synthesis and evaluation of chiral diamine derivatives in asymmetric

catalysis.

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the

broth microdilution method.

Caption: Relationship between the structural features of diamine derivatives and their

performance in catalysis and antimicrobial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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